![molecular formula C23H24ClN3O5 B1671947 Ingliforib CAS No. 186392-65-4](/img/structure/B1671947.png)
Ingliforib
Overview
Description
Ingliforib, also known as CP-368296, is a novel glycogen phosphorylase inhibitor . It inhibits the liver, muscle, and brain forms of glycogen phosphorylase . It has antihyperglycemic and cardioprotective properties .
Molecular Structure Analysis
Ingliforib has a molecular formula of C23H24ClN3O5 . The molecular weight is 457.91 . The InChIKey is GVDRRZOORHCTAN-MJUUVYJYSA-N .Chemical Reactions Analysis
Ingliforib is an inhibitor of glycogen phosphorylase, a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis .Scientific Research Applications
Based on the information gathered, here is a comprehensive analysis of “Ingliforib” focusing on its scientific research applications:
Glycogen Phosphorylase Inhibition
Ingliforib has been identified as a potent inhibitor of glycogen phosphorylase, with significant implications for metabolic research. It has shown inhibitory activity specifically against liver glycogen phosphorylase (PYGL), which could guide the design of high-specificity inhibitors .
Cardioprotection
Research indicates that ingliforib can markedly reduce myocardial ischemic injury both in vitro and in vivo. This suggests its potential as a clinical cardioprotective agent and for treating diabetic patients at increased risk of cardiovascular disease .
Diabetes Management
Due to its effects on glycogen phosphorylase, ingliforib may have applications in diabetes management by modulating glucose levels in the liver, muscle, and brain .
Molecular Interactions
Studies have shown that ingliforib forms stable hydrogen bonds with specific amino acids in glycogen phosphorylase, which could be crucial for understanding its selective mechanisms and designing targeted therapies .
Clinical Trials
Ingliforib has entered phase II clinical trials, indicating its potential for therapeutic use pending further investigation to elucidate its selective mechanisms for different glycogen phosphorylase subtypes .
Computational Modeling
Computational insights into ingliforib’s interactions with glycogen phosphorylase provide valuable data for computational biology and drug design, highlighting its role in advancing computational methods in pharmacology .
Mechanism of Action
Target of Action
Ingliforib is a potent inhibitor that specifically targets the glycogen phosphorylase (GP) . GP is a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis, which is necessary to sustain normal cellular function .
Mode of Action
Ingliforib interacts with its target, GP, by forming stable hydrogen bonds with specific amino acid residues . For instance, in liver GP (PYGL)–Ingliforib, ingliforib forms stable hydrogen bonds with Thr38′, Glu190, and Ser192, with high hydrogen bond occupancies . The hydrogen bond occupancy with Ser192 reached 76.07% .
Biochemical Pathways
Ingliforib affects the glycogenolysis pathway by inhibiting the GP enzyme . GP is responsible for the breakdown of glycogen into glucose-1-phosphate . By inhibiting GP, Ingliforib disrupts this process, leading to a decrease in glucose-1-phosphate production .
Pharmacokinetics
This suggests that Ingliforib has good bioavailability and can reach its target site effectively .
Result of Action
Inhibition of GP by Ingliforib leads to a significant reduction in myocardial ischemic injury in vitro and in vivo . This is achieved by reducing plasma glucose and lactate concentrations, reducing myocardial glycogen phosphorylase a and total glycogen phosphorylase activity by 65% and 40%, respectively, and preserving glycogen stores in Ingliforib-treated hearts .
Action Environment
The environment in which Ingliforib operates can influence its action, efficacy, and stability. It is known, though, that Ingliforib demonstrates potent inhibitory activity specifically against liver GP (PYGL) , suggesting that it may be particularly effective in liver environments.
Safety and Hazards
Future Directions
The high conservation of the three subtypes of glycogen phosphorylase (GP) presents significant challenges for specific inhibitor studies targeting GP . The differential inhibitory activity of Ingliforib against different GP subtypes has been analyzed through molecular docking and molecular dynamics simulations . These findings offer insight into the different inhibitory activity of Ingliforib against all three GP subtypes and provide guidance for the design of specific target molecules that regulate subtype selectivity .
properties
IUPAC Name |
5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRRZOORHCTAN-MJUUVYJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047252 | |
Record name | Ingliforib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ingliforib | |
CAS RN |
186392-65-4 | |
Record name | Ingliforib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ingliforib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INGLIFORIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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